[2-Ethyl-5-(methanesulfonyl)-1H-indol-1-yl](4-fluorophenyl)methanone
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Overview
Description
2-Ethyl-5-(methanesulfonyl)-1H-indol-1-ylmethanone is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-Ethyl-5-(methanesulfonyl)-1H-indol-1-ylmethanone involves several steps. One common method includes the reaction of 2-ethylindole with methanesulfonyl chloride to introduce the methanesulfonyl group. This is followed by the reaction with 4-fluorobenzoyl chloride to form the final product. The reaction conditions typically involve the use of a base such as triethylamine and solvents like dichloromethane .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole ring allows it to bind with high affinity to multiple receptors, influencing various biological pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
5-Fluoroindole: Known for its antiviral properties.
Indole-2-carboxylic acid: Used in various chemical syntheses.
Properties
CAS No. |
193899-35-3 |
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Molecular Formula |
C18H16FNO3S |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(2-ethyl-5-methylsulfonylindol-1-yl)-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C18H16FNO3S/c1-3-15-10-13-11-16(24(2,22)23)8-9-17(13)20(15)18(21)12-4-6-14(19)7-5-12/h4-11H,3H2,1-2H3 |
InChI Key |
WMFCUVYSDROZCB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(N1C(=O)C3=CC=C(C=C3)F)C=CC(=C2)S(=O)(=O)C |
Origin of Product |
United States |
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